REACTION_SMILES
|
[C:1]([CH3:3])([CH3:4])([O:5][C:6](=[O:2])[c:8]1[nH:9][c:10]([CH3:19])[c:11]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[c:12]1[CH3:13])[CH3:7].[CH:20]([O:21][CH2:22][CH3:23])([O:24][CH2:25][CH3:26])[O:27][CH2:28][CH3:29].[OH:30][C:31]([C:32]([F:33])([F:34])[F:35])=[O:36]>>[O:5]=[CH:6][c:8]1[nH:9][c:10]([CH3:19])[c:11]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[c:12]1[CH3:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1c(C)[nH]c(C(=O)OC(C)(C)C)c1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(OCC)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)c1c(C)[nH]c(C=O)c1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |